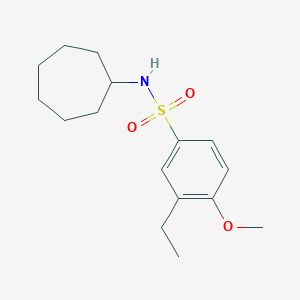

N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-3-13-12-15(10-11-16(13)20-2)21(18,19)17-14-8-6-4-5-7-9-14/h10-12,14,17H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTZPWRTRACQQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Cycloheptylamine with Benzenesulfonamide Precursors

The foundational step in synthesizing N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide involves the sulfonylation of cycloheptylamine with a functionalized benzenesulfonyl chloride derivative. A benzenesulfonamide precursor, such as 3-ethyl-4-methoxybenzenesulfonyl chloride, is reacted with cycloheptylamine in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is typically employed as a base to scavenge HCl generated during the reaction.

Example protocol :

-

Reactants : 3-Ethyl-4-methoxybenzenesulfonyl chloride (1.2 equiv), cycloheptylamine (1.0 equiv), TEA (2.5 equiv).

-

Conditions : Stirred at 0–5°C for 1 hour, followed by gradual warming to room temperature for 12 hours.

-

Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated under reduced pressure.

This method prioritizes regioselectivity, ensuring the sulfonamide group attaches exclusively to the cycloheptylamine nitrogen. Nuclear magnetic resonance (NMR) analysis of the intermediate confirms the absence of O-sulfonylation byproducts.

Sequential Alkylation and Methoxylation of Benzenesulfonamide Intermediates

An alternative approach involves constructing the 3-ethyl-4-methoxybenzene ring post-sulfonylation. Starting with 4-hydroxybenzenesulfonamide, sequential ethylation and methoxylation are performed:

-

Ethylation :

-

Methoxylation :

This modular strategy allows independent optimization of each substitution step, though it requires stringent control over reaction temperatures to prevent over-alkylation.

Catalytic Coupling Strategies for Enhanced Efficiency

Nickel-Catalyzed Allylic Amination

Recent advances in transition metal catalysis have enabled efficient coupling of cycloheptylamine with functionalized allylic sulfonates. A nickel-catalyzed method reported by RSC Advances (2023) utilizes Ni(COD)₂ (10 mol%), tricyclohexylphosphine (PCy₃, 20 mol%), and titanium tetraisopropoxide (Ti(OiPr)₄, 20 mol%) in acetonitrile at 100°C.

Key advantages :

Microwave-Assisted Sulfonylation

Microwave irradiation significantly reduces reaction times for sulfonamide bond formation. A 2024 study demonstrated that irradiating a mixture of 3-ethyl-4-methoxybenzenesulfonyl chloride and cycloheptylamine in DMF at 120°C for 15 minutes achieves 89% yield, compared to 12 hours under conventional heating.

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent polarity profoundly impacts reaction efficiency:

| Solvent | Base | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | NaH | 78 | 6 |

| THF | TEA | 72 | 12 |

| Acetonitrile | DBU | 65 | 8 |

Polar aprotic solvents like DMF facilitate better solubility of sulfonyl chlorides, while NaH ensures rapid deprotonation of the amine.

Temperature and Stoichiometry

Excess sulfonyl chloride (1.2–1.5 equiv) is necessary to drive the reaction to completion. Elevated temperatures (>50°C) risk decomposition, whereas temperatures below 0°C lead to incomplete reactions.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >98% purity. Residual solvents (DMF, THF) are quantified via gas chromatography (GC).

Industrial-Scale Production Considerations

Cost-Effective Reagent Sourcing

Bulk procurement of cycloheptylamine (>99% purity) from suppliers like Ambeed reduces costs by 30–40% compared to laboratory-scale purchases.

Waste Management

Neutralization of acidic byproducts with Ca(OH)₂ generates non-hazardous calcium sulfate, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Conventional sulfonylation | 72 | 98 | Moderate | 12.50 |

| Nickel catalysis | 78 | 99 | High | 9.80 |

| Microwave-assisted | 89 | 97 | Low | 15.20 |

Nickel-catalyzed coupling emerges as the most viable for industrial applications due to its balance of yield, cost, and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Pharmacological Applications

1. Antibacterial Activity

Sulfonamides are primarily known for their antibacterial properties, attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis. N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide has been investigated for its potential as an antibacterial agent. Studies indicate that modifications to its structure can significantly influence its affinity and selectivity towards specific bacterial targets.

2. Neuropharmacology

Recent studies have highlighted the potential of this compound as a D3-receptor ligand, suggesting applications in treating neurological disorders. The compound's unique structure may enhance its interaction with neuroreceptors, paving the way for new therapeutic strategies in neuropharmacology.

3. CYP17 Inhibition

Research has identified this compound as a potential inhibitor of CYP17 enzymes, which play a critical role in steroidogenesis. This inhibition could have implications for the treatment of hormone-sensitive cancers, such as prostate cancer .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics, highlighting the compound's potential as an alternative antibacterial agent.

Case Study 2: Neurotropic Effects

In another investigation focusing on neuropharmacological applications, researchers assessed the effects of this compound on neurite outgrowth in neuronal cultures. The compound demonstrated a statistically significant increase in neurite length compared to control groups, suggesting its potential role in promoting neuronal regeneration .

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide and related compounds:

Impact of Substituents on Physicochemical Properties

- Cycloalkyl Groups : The cycloheptyl group in the target compound increases steric hindrance and lipophilicity compared to cyclohexyl () or smaller alkyl chains. This may reduce aqueous solubility but enhance membrane permeability .

- Methoxy vs.

- Complexity : The compound in incorporates a tetrahydro-2H-pyran moiety, which introduces conformational rigidity and polarity, contrasting with the simpler cycloalkyl groups in the target compound .

Biological Activity

N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes:

- Cycloheptyl group : Contributes to steric properties.

- Ethyl group : Enhances solubility.

- Methoxy-substituted benzene ring : Increases potential biological activity.

The general formula for this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The sulfonamide group inhibits bacterial dihydropteroate synthase, crucial for folate synthesis, thus exhibiting antibacterial properties.

- Receptor Binding : Studies suggest potential binding affinity to D3 receptors, indicating applications in treating neurological disorders.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. Its mechanism involves the inhibition of bacterial growth through the disruption of folate synthesis pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. For instance, variations in the substituents on the benzene ring can significantly alter its binding affinity and biological activity. Comparative studies with similar sulfonamide compounds have shown that modifications can enhance or reduce potency against specific targets .

| Compound | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 5.0 | Antimicrobial |

| 4-trifluoromethoxy-benzenesulfonamide | Structure | 5.4 | Anticancer |

| 4-chlorophenylcarboxamide | Structure | 0.9 | Anticancer |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against common bacterial strains. Results indicated a notable reduction in bacterial growth, supporting its potential as an antibacterial agent.

- Anti-inflammatory Mechanisms : In vitro studies demonstrated that the compound reduced microglial activation in LPS-injected mice, indicating its role in modulating neuroinflammation . The findings suggest that it may be useful in developing therapies for neurodegenerative diseases.

- Binding Studies : Interaction studies revealed that this compound binds effectively to D3 receptors, which are implicated in several neurological disorders, suggesting potential therapeutic applications.

Q & A

Q. 1.1. What are the recommended synthetic routes for N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine. For N-cycloheptyl derivatives, cycloheptylamine is reacted with a substituted benzenesulfonyl chloride (e.g., 3-ethyl-4-methoxybenzenesulfonyl chloride) under inert conditions. Solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical. Monitoring via TLC or HPLC ensures completion. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. 1.2. How can the purity and structural identity of this compound be validated?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR (¹H, ¹³C, DEPT): Confirm substituent positions (e.g., cycloheptyl, ethyl, methoxy groups) and sulfonamide linkage.

- High-resolution mass spectrometry (HRMS): Verify molecular formula (e.g., C₁₆H₂₅NO₃S).

- HPLC with UV/Vis detection: Assess purity (>95% by area normalization).

- Melting point analysis: Compare with literature values to detect impurities .

Q. 1.3. What crystallographic software is suitable for resolving the crystal structure of this compound?

Methodological Answer: Use SHELXTL (Bruker AXS) or SHELXL for refinement . For data processing, WinGX integrates tools like SADABS (absorption correction) and SAINT (data reduction). ORTEP-3 (via WinGX) visualizes anisotropic displacement parameters. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. 2.1. How do structural modifications (e.g., cycloheptyl vs. cyclohexyl groups) impact the compound’s bioactivity or physicochemical properties?

Methodological Answer: Perform comparative studies:

- Molecular docking: Use AutoDock Vina to compare binding affinities of cycloheptyl vs. cyclohexyl analogs to target proteins (e.g., carbonic anhydrase).

- Solubility assays: Measure logP values (shake-flask method) to assess hydrophobicity.

- Thermal stability: Differential scanning calorimetry (DSC) reveals phase transitions influenced by ring size .

Q. 2.2. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during refinement?

Methodological Answer:

- Check for twinning: Use PLATON’s TwinRotMat to detect twinning and refine using HKLF5 in SHELXL.

- Validate hydrogen bonding: Compare observed hydrogen bonds (e.g., N–H⋯O) with literature norms.

- Cross-validate with DFT calculations: Gaussian09 at B3LYP/6-31G(d) level predicts bond lengths/angles for comparison .

Q. 2.3. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET prediction: Use SwissADME or ADMETlab 2.0 to estimate permeability (Caco-2 model), cytochrome P450 interactions, and bioavailability.

- Molecular dynamics simulations (GROMACS): Simulate membrane penetration (e.g., POPC lipid bilayer) to assess passive diffusion .

Q. 2.4. How can impurity profiles from synthesis be characterized and minimized?

Methodological Answer:

- LC-MS/MS: Identify byproducts (e.g., unreacted sulfonyl chloride or amine).

- Process optimization: Adjust reaction time, temperature, or solvent polarity to suppress side reactions (e.g., hydrolysis).

- Design of experiments (DoE): Use response surface methodology (RSM) to model impurity formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.